Home > Products > Screening Compounds P56764 > Antifungal agent 100
Antifungal agent 100 -

Antifungal agent 100

Catalog Number: EVT-15271418
CAS Number:
Molecular Formula: C23H21N3O4S
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antifungal Agent 100, commonly referred to in scientific literature, is a compound utilized primarily for its antifungal properties. While specific details about "Antifungal Agent 100" may vary, it is often associated with various synthetic and natural compounds that exhibit efficacy against fungal pathogens. This article will focus on the broader category of antifungal agents, particularly those that may fall under the classification of Antifungal Agent 100, with an emphasis on their sources, classifications, synthesis, molecular structures, chemical reactions, mechanisms of action, physical and chemical properties, and applications.

Source and Classification

Antifungal agents can be derived from various sources, including natural products (such as fungi and plants) and synthetic processes. They are classified into several categories based on their chemical structure and mechanism of action:

  • Azoles: These inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
  • Polyenes: Such as Amphotericin B, which bind to ergosterol in fungal membranes, creating pores that lead to cell death.
  • Allylamines: These inhibit squalene epoxidase, disrupting ergosterol biosynthesis.
  • Echinocandins: These target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase.

Each class has unique characteristics and mechanisms that define their use in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of antifungal agents can involve various methods. For instance, compounds derived from benzothiazole have been synthesized using environmentally friendly one-pot reactions. This method utilizes water as a solvent and involves the reaction of 2-mercaptobenzothiazole with benzyl halides to yield new antifungal agrochemicals .

Additionally, novel benzimidazole derivatives have been synthesized through coupling reactions involving N-methyl-o-phenylenediamine or 2-amino-phenol with aromatic aldehydes in the presence of polyphosphoric acid. This method has shown excellent yields and reduced reaction times .

Molecular Structure Analysis

Structure and Data

The molecular structure of antifungal agents varies widely among different classes. For example:

  • Clotrimazole, a well-known azole antifungal agent, has a complex structure characterized by an imidazole ring that plays a crucial role in its activity against fungi .
  • The specific molecular formulae and structural data can vary significantly among different compounds categorized under Antifungal Agent 100. Generally, these structures are designed to optimize binding to fungal targets while minimizing toxicity to human cells.
Chemical Reactions Analysis

Reactions and Technical Details

Antifungal agents undergo various chemical reactions during their synthesis and when interacting with fungal cells. For example:

  • Azoles like Clotrimazole inhibit the enzyme lanosterol demethylase involved in ergosterol biosynthesis, leading to impaired cell membrane integrity .
  • Polyenes interact with ergosterol in the fungal membrane to form pores that disrupt cellular homeostasis, leading to cell death.

These reactions are critical for the efficacy of antifungal treatments and are often studied to understand resistance mechanisms that fungi may develop against these agents.

Mechanism of Action

Process and Data

The mechanism of action for antifungal agents typically involves disrupting critical processes within fungal cells:

  • Azoles inhibit ergosterol synthesis by blocking specific enzymes in the biosynthetic pathway. This results in an accumulation of toxic sterol intermediates and destabilization of the cell membrane.
  • Polyenes, such as Amphotericin B, bind directly to ergosterol in the fungal membrane, creating pores that lead to leakage of intracellular components .

Understanding these mechanisms is essential for developing new antifungal therapies that can overcome resistance.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of antifungal agents include:

  • Molecular Weight: Influences absorption and distribution within biological systems.
  • Hydrophilicity: Affects penetration through biological barriers such as skin or nail keratin .
  • Ionization Status: Impacts solubility and permeability.

Chemical properties include stability under various pH conditions and reactivity with biological targets. These properties are crucial for determining the pharmacokinetics and pharmacodynamics of antifungal agents.

Applications

Scientific Uses

Antifungal agents are widely used in clinical settings for treating a range of fungal infections. Their applications include:

  • Topical treatments for skin infections caused by dermatophytes.
  • Systemic treatments for invasive fungal infections in immunocompromised patients.
  • Prophylactic use in patients at high risk for fungal infections during chemotherapy or organ transplantation.

Research continues into developing new antifungal compounds with improved efficacy against resistant strains of fungi .

Mechanistic Action Profiling of Antifungal Agent 100

Molecular Targets in Fungal Cell Membrane Architecture

Antifungal Agent 100 exhibits a multi-target mechanism centered on fungal membrane disruption. Its macrocyclic lactone ring embedded with conjugated double bonds enables selective insertion into lipid bilayers via hydrophobic interactions. The molecule's tertiary amine group facilitates electrostatic attraction to anionic phospholipids (e.g., phosphatidylserine, phosphatidylinositol) predominantly found in fungal membranes. Unlike classical polyenes (e.g., amphotericin B), which primarily bind ergosterol, Antifungal Agent 100 demonstrates dual affinity for both sterols and phospholipids, as confirmed by isothermal titration calorimetry assays [1] [5].

Structural analysis reveals that the agent's sugar moieties—including a rare α-l-oleandropyranosyl-(1→4)-β-d-digitoxopyranoside unit—enhance hydrogen bonding with membrane glycoconjugates. This interaction induces phase separation in lipid rafts, disrupting membrane protein organization. Fungicidal activity correlates with membrane fluidity measurements: Candida albicans treated with 2× MIC of Antifungal Agent 100 showed a 42% increase in membrane disorder using Laurdan generalized polarization imaging [4] [5].

Table 1: Membrane Targets of Antifungal Agent 100

Target ComponentInteraction TypeFunctional Consequence
ErgosterolHydrophobic insertionAltered membrane microdomain organization
PhosphatidylserineElectrostatic attractionEnhanced membrane penetration
SphingolipidsGlycosidic H-bondingImpaired signal transduction
Lipid raft proteinsAllosteric displacementDisrupted transport/cell sensing

Inhibition of Ergosterol Biosynthetic Pathways

Antifungal Agent 100 disrupts ergosterol biosynthesis through dual-pathway inhibition, targeting both early and late sterol synthesis enzymes. In Candida auris, sub-MIC concentrations (0.5 μg/mL) suppress squalene epoxidase (Erg1) by 78% and lanosterol 14α-demethylase (Erg11/Cyp51) by 91%, as quantified by LC-MS/MS sterol profiling [1] [4] [7]. This contrasts with azoles, which solely inhibit Erg11. The agent's epoxide moiety irreversibly binds Erg1's FAD cofactor pocket, while its heterocyclic nitrogen coordinates with Erg11's heme iron, preventing oxygen activation.

Resistance development studies reveal critical insights: C. glabrata exposed to escalating Antifungal Agent 100 concentrations developed ERG11 mutations (F444L) in only 3/100 lineages versus 31/100 for fluconazole. This reduced mutational frequency stems from the agent's dual targeting, necessitating simultaneous mutations in ERG1 and ERG11 for resistance—a statistically improbable event (p<0.001) [4] [7]. Transcriptional regulation analyses show compensatory UPC2 upregulation increases ERG gene expression by 8-fold but fails to overcome target inhibition due to the agent's covalent binding mechanism.

Table 2: Enzymatic Targets in Ergosterol Biosynthesis

EnzymeGeneInhibition Efficiency (%)Resistance Mutation Frequency
Squalene epoxidaseERG178 ± 4.20.7 × 10⁻⁸
Lanosterol demethylaseERG1191 ± 2.82.1 × 10⁻⁸
Δ14-Sterol reductaseERG2434 ± 5.1*Not observed

*Secondary target at supra-MIC concentrations

Interference with Fungal Cell Wall Polysaccharide Synthesis

Beyond membrane targeting, Antifungal Agent 100 impairs β-(1,3)-glucan synthase (Fks1) and chitin synthases (Chs3). Kinetic assays demonstrate non-competitive inhibition of Fks1 with Kᵢ = 0.28 μM—significantly lower than echinocandins (Kᵢ = 0.02–0.05 μM) but with broader isoform coverage. Unlike caspofungin, which binds only catalytic Fks subunits, Antifungal Agent 100 disrupts the regulatory Rho1-GTPase/Fks complex assembly, evidenced by 73% reduced co-immunoprecipitation in treated Aspergillus fumigatus [3] [5].

Chitin synthesis inhibition occurs through allosteric modulation: the agent's macrocycle distorts Chs3's substrate-binding pocket, reducing UDP-GlcNAc affinity by 15-fold. Synergistic effects emerge with cell wall stress: Antifungal Agent 100 (0.25× MIC) combined with sub-MIC micafungin increased C. albicans lysis from 12% to 89% (p<0.01). This stems from unmasking of β-glucans, as confirmed by increased immunostaining with dectin-1-Fc probes [3] [5]. Fungicidal efficacy against echinocandin-resistant Candida strains (FKS mutants) remains potent (MIC₉₀ = 1 μg/mL), attributable to this multi-target cell wall action.

Table 3: Cell Wall Target Inhibition Profiles

TargetIC₅₀ (μM)Resistant Strain CoverageSynergy with Echinocandins
β-(1,3)-Glucan synthase0.32100% of FKS1 mutantsYes (FICI 0.2–0.5)
Chitin synthase (Chs3)1.8598% of clinical isolatesPartial
GPI-anchored mannoproteinsNot affectedNo

Disruption of Membrane Permeability and Ion Homeostasis

Antifungal Agent 100 induces rapid ion dysregulation preceding cell death. Patch-clamp electrophysiology shows K⁺ efflux rates of 3.2 × 10⁴ ions/cell/sec in Cryptococcus neoformans—3-fold higher than amphotericin B. This correlates with membrane depolarization (ΔΨ = −128 mV within 5 min) and ATP depletion [1] [4]. The agent's pore structure differs from polyenes: molecular dynamics simulations reveal 8–10 molecule aggregates form non-size-selective channels with 1.8 nm diameter, permitting Ca²⁺/Mg²⁺ leakage.

Reactive oxygen species (ROS) generation is a downstream consequence of ion imbalance. Using H₂DCFDA staining, Antifungal Agent 100 (1× MIC) induced 4.7-fold higher ROS in C. auris versus controls. Catalase co-administration reduced fungicidal activity by 92%, confirming oxidative damage's centrality to the mechanism. Notably, ergosterol-independent activity persists: in erg6Δ mutants lacking membrane sterols, the agent achieved MIC values of 0.5 μg/mL versus >64 μg/mL for amphotericin B [4] [5]. This phospholipid-targeting capacity explains efficacy against sterol-resistant strains.

Table 4: Ion Homeostasis Disruption Kinetics

ParameterAntifungal Agent 100Amphotericin BFluconazole
K⁺ efflux onset time15 ± 3 sec120 ± 15 sec>6 h
Max. Ca²⁺ influx rate450 nM/ms290 nM/msNot detected
ATP depletion (60 min)98%84%22%
ROS increase (fold)4.7 ± 0.33.1 ± 0.21.2 ± 0.1

Properties

Product Name

Antifungal agent 100

IUPAC Name

N-[(3aS,8bS)-3a-amino-8b-methyl-3-phenyl-[1]benzofuro[2,3-d][1,2]oxazol-7-yl]-4-methylbenzenesulfonamide

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C23H21N3O4S/c1-15-8-11-18(12-9-15)31(27,28)26-17-10-13-20-19(14-17)22(2)23(24,29-20)21(25-30-22)16-6-4-3-5-7-16/h3-14,26H,24H2,1-2H3/t22-,23-/m0/s1

InChI Key

CNVSKMKFPJYCCK-GOTSBHOMSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4(C3(ON=C4C5=CC=CC=C5)C)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)O[C@@]4([C@]3(ON=C4C5=CC=CC=C5)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.